

Physicochemical Profiling & Characterization of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Cat. No.: B11725858

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Executive Summary & Compound Identity

2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as Reduced Fenofibric Acid) is the primary Phase I metabolite of the anti-hyperlipidemic drug Fenofibrate. While Fenofibrate and its active hydrolytic metabolite (Fenofibric acid) are achiral benzophenone derivatives, the subsequent reduction of the ketone moiety generates a chiral center at the benzylic position.

The (R)-enantiomer represents a specific stereochemical impurity and metabolic product that requires rigorous control and characterization during drug development to ensure safety and efficacy, particularly given the varying toxicity profiles of enantiomeric pairs.

Chemical Identity Table

| Parameter | Detail |
|-------------------|---|
| IUPAC Name | (2R)-2-(4-chlorophenyl)-2-hydroxypropanoic acid |
| CAS Number | 887304-94-1 (R-isomer); 4445-13-0 (Racemate) |
| Molecular Formula | C ₉ H ₉ ClO ₃ |
| Molecular Weight | 200.62 g/mol |
| SMILES | C(C(=O)O)O |
| Role | Chiral Metabolite; Process Impurity (Fenofibrate) |

Physicochemical Properties

Note: Data typically refers to the racemate unless specified, as the enantiomers share scalar properties in an achiral environment.

Solid-State Characteristics

- Appearance: White to off-white crystalline powder.
- Melting Point: 133–135 °C (Racemate). The pure (R)-enantiomer is expected to have a sharp melting transition within a similar range, potentially distinct from the racemate depending on the conglomerate vs. racemic compound crystal lattice.
- Polymorphism: Exhibits potential for polymorphism due to hydrogen bonding capabilities of the α -hydroxyl and carboxylic acid groups.

Solution Thermodynamics

- pKa (Acidic): 3.61 ± 0.10 (Predicted). The electron-withdrawing chlorine atom and the α -hydroxyl group increase acidity relative to propionic acid (pKa 4.87).
- Lipophilicity (LogP): 1.6 – 2.3. Moderately lipophilic, suggesting good membrane permeability but limited aqueous solubility.

- Solubility Profile:
 - Water: Insoluble (< 0.1 mg/mL).
 - Methanol/Ethanol: Freely Soluble (> 100 mg/mL).
 - DMSO: Soluble.
 - Hexane: Insoluble.

Structural Characterization (Expert Analysis)

Stereochemical Origin

The compound arises from the reduction of the carbonyl group in Fenofibric Acid. In vivo, this reduction is enzymatic and often stereoselective. In vitro (chemical synthesis), using non-chiral reducing agents like Sodium Borohydride (NaBH_4) yields the racemate (50:50 mixture of R and S).

Spectroscopic Signature (Validation Criteria)

To validate the identity of the (R)-isomer, the following spectral features must be observed.

Note: Enantiomers have identical NMR spectra in achiral solvents.

- ^1H NMR (400 MHz, DMSO-d_6):
 - δ 12.6 ppm (br s, 1H): Carboxylic acid proton (-COOH).
 - δ 7.30–7.50 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).
 - δ 5.80 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D_2O .
 - δ 1.75 ppm (s, 3H): Methyl group ($-\text{CH}_3$) attached to the quaternary chiral center. Crucial for distinguishing from unreduced Fenofibric acid (which lacks this signal).
- IR Spectroscopy (KBr Pellet):
 - $3400\text{--}3500\text{ cm}^{-1}$: Broad O-H stretch (Alcohol + Acid).

- 1705–1725 cm^{-1} : Strong C=O stretch (Carboxylic acid).
- 830 cm^{-1} : C-Cl stretch (typical for para-chlorophenyl).

Experimental Protocols

Protocol: Chiral HPLC Separation

Objective: To determine the Enantiomeric Excess (ee) of the (R)-isomer in a sample.

Methodology: The separation relies on the interaction between the hydroxyl group of the analyte and the carbamate moieties of the chiral stationary phase (CSP).

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 μm .
- Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
 - Expert Insight: The TFA is critical to suppress ionization of the carboxylic acid, preventing peak tailing.
- Flow Rate: 1.0 mL/min.
- Temperature: 25 °C.
- Detection: UV @ 225 nm (Maximal absorbance for chlorobenzene chromophore).
- Suitability Criteria: Resolution (R_s) between (R) and (S) peaks > 1.5.

Protocol: Chemical Synthesis (Racemate) & Resolution

Objective: To access the standard material for impurity profiling.

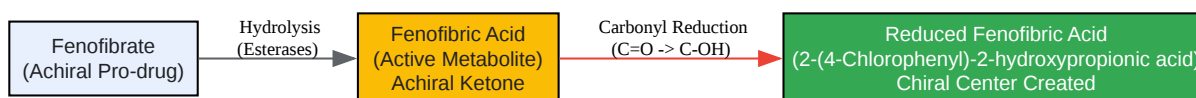
- Starting Material: Fenofibric Acid (hydrolyzed Fenofibrate).
- Reduction:
 - Dissolve Fenofibric Acid (1 eq) in Methanol.

- Add NaBH₄ (2 eq) portion-wise at 0–5 °C.
- Stir at RT for 2 hours.
- Quench with 1N HCl (Caution: Hydrogen gas evolution).
- Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.
- Isolation: Concentrate to yield the racemic solid (MP: 133–135 °C).
- Chiral Resolution:
 - Form diastereomeric salts using (S)-(-)-α-Phenylethylamine.
 - Recrystallize fractionally from Ethanol/Water.
 - Acidify the salt to liberate the free (R)-acid.

Metabolic & Analytical Logic Visualizations

Metabolic Pathway: Origin of the Chiral Center

This diagram illustrates the transformation of the achiral parent drug into the chiral metabolite.

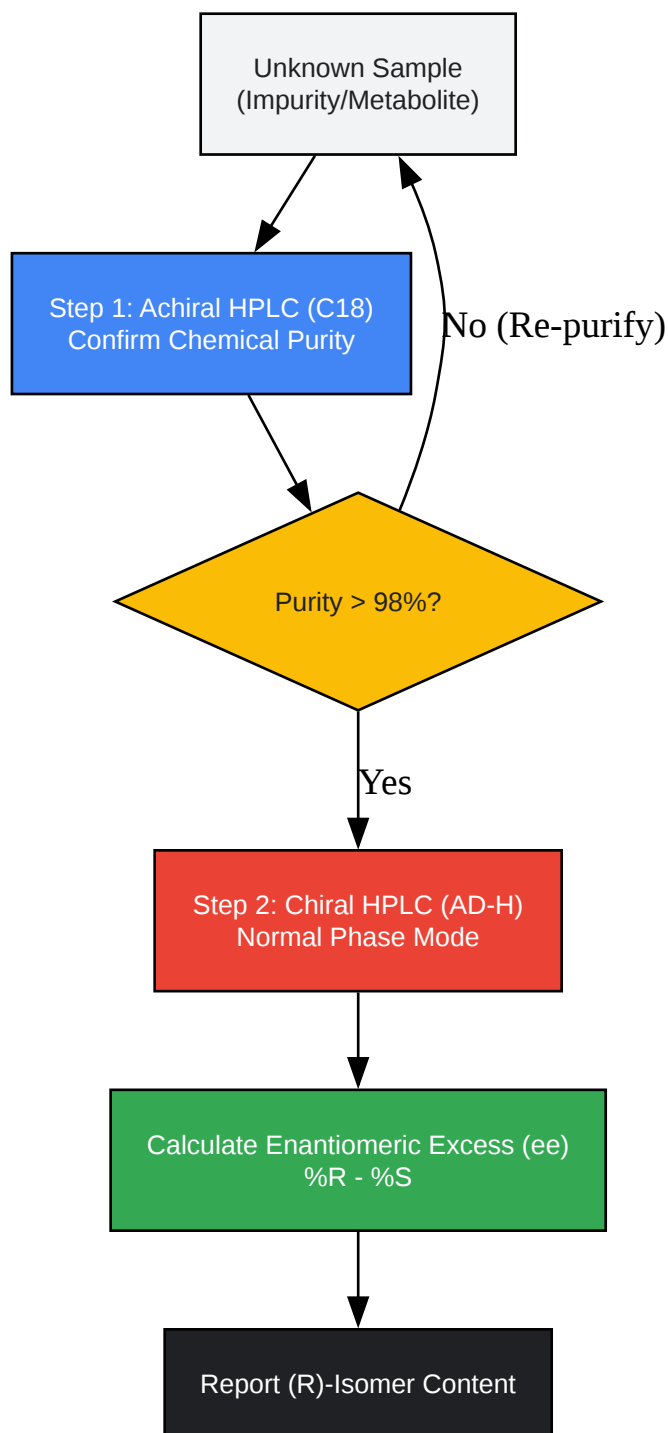


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Caption: Metabolic conversion of Fenofibrate to its reduced chiral form, creating the (R)/(S) stereocenter.

Analytical Workflow: Enantiomeric Purity Determination

A logic flow for verifying the specific optical isomer in a drug substance sample.



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Caption: Step-by-step analytical decision tree for quantifying the (R)-enantiomer in pharmaceutical samples.

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